molecular formula C20H18N2O6 B5158534 prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B5158534
M. Wt: 382.4 g/mol
InChI Key: CXGCAWIEEXCOKY-GHRIWEEISA-N
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Description

Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is an organic compound characterized by its complex structure, which includes a prop-2-enyl group, a methoxybenzoyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process:

    Formation of the Methoxybenzoyl Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.

    Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with an appropriate amine to form the 2-methoxybenzoyl amide.

    Coupling with Prop-2-enyl Group: The amide is then coupled with a prop-2-enyl group using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl (E)-2-[(2-hydroxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-aminophenyl)prop-2-enoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-12-28-20(24)17(13-14-8-10-15(11-9-14)22(25)26)21-19(23)16-6-4-5-7-18(16)27-2/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCAWIEEXCOKY-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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